Superior Caco-2 Cell Ferritin Formation
In a direct head-to-head comparison using the Caco-2 cell culture model with in vitro digestion, soluble ferric pyrophosphate (SFP) generated the highest ferritin formation among all tested iron sources, surpassing ferrous sulfate (FeSO₄), sodium iron EDTA (NaFeEDTA), and ferric chloride (FeCl₃). Additionally, exposure to pH 2 followed by adjustment to pH 7 markedly decreased FeSO₄ bioavailability but had a substantially smaller effect on SFP and NaFeEDTA, indicating that the chelated nature of SFP confers protection against pH-dependent precipitation in the gastrointestinal tract [1]. The addition of ascorbic acid (20:1 molar ratio) further enhanced SFP ferritin formation by 3-fold, while cysteine (20:1) produced a 2-fold increase [1].
| Evidence Dimension | Caco-2 cell ferritin formation (index of iron uptake/bioavailability) |
|---|---|
| Target Compound Data | SFP: highest ferritin formation among all tested compounds; retains bioavailability after pH 2→7 transition; 3-fold increase with ascorbic acid (20:1) |
| Comparator Or Baseline | FeSO₄: lower ferritin formation than SFP; bioavailability markedly decreased after pH 2→7 exposure |
| Quantified Difference | SFP > FeSO₄, NaFeEDTA, FeCl₃ for basal ferritin formation; SFP pH resilience superior to FeSO₄ |
| Conditions | Caco-2 cell culture model with in vitro digestion; pH 2 (30 min) then pH 7 (60 min); ferritin measured at 22 h post-treatment |
Why This Matters
SFP's superior ferritin formation and pH resilience in a validated intestinal absorption model provide a mechanistic basis for selecting it over FeSO₄ in food matrices where gastric acidity may be variable.
- [1] Zhu L, Glahn RP, Yeung CK, Miller DD. Comparing soluble ferric pyrophosphate to common iron salts and chelates as sources of bioavailable iron in a Caco-2 cell culture model. J Agric Food Chem. 2009;57(11):5014-5019. View Source
